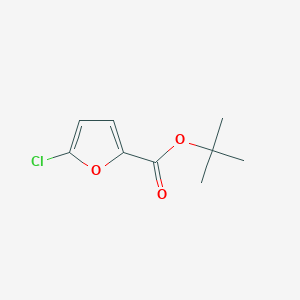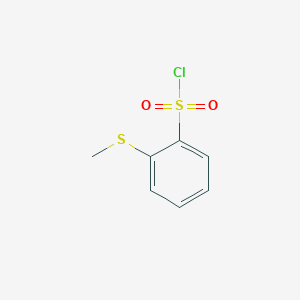
Tridec-12-en-2-one
Descripción general
Descripción
Tridec-12-en-2-one: is an organic compound with the molecular formula C13H24O enones , which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is also known by its IUPAC name, 12-Tridecen-2-one .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridec-12-en-2-one can be synthesized through various organic synthesis methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the continuous flow synthesis techniques. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Tridec-12-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols or alkanes, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Substituted enones and related compounds.
Aplicaciones Científicas De Investigación
Chemistry: Tridec-12-en-2-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound is studied for its potential bioactive properties , including its interactions with enzymes and other biological molecules .
Medicine: The compound is investigated for its potential pharmaceutical applications , particularly in the development of new drugs and therapeutic agents .
Industry: this compound is utilized in the fragrance and flavor industry due to its unique scent profile. It is also used in the production of specialty chemicals and intermediates for various industrial processes .
Mecanismo De Acción
The mechanism by which Tridec-12-en-2-one exerts its effects involves its ability to interact with specific molecular targets . The enone structure allows it to participate in Michael addition reactions , where nucleophiles add to the β-carbon of the enone. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- Tricyclo[7.4.0.0(3,8)]tridec-12-en-2-one, 5,6-epoxy-4-methyl-1-(2-propynyl)-
- 12-Tridecen-2-one
Uniqueness: this compound is unique due to its specific molecular structure and reactivity profile . Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
IUPAC Name |
tridec-12-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h3H,1,4-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCZPLKICNDOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447222 | |
| Record name | 12-TRIDECEN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60437-21-0 | |
| Record name | 12-TRIDECEN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tridec-12-en-2-one and where is it found naturally?
A1: this compound is an unsaturated ketone found as a minor constituent in the bark of the Litsea elliptica tree, a member of the Lauraceae family. [, ]
Q2: Has the chemical structure of this compound been confirmed, and are there any reported synthesis methods?
A2: Yes, the structure of this compound has been elucidated. [] Furthermore, a short synthesis method for this compound has been reported. []
Q3: Aside from Litsea elliptica, are there any other known natural sources of this compound?
A3: Yes, research indicates that this compound is also a constituent of the methanolic and ethanolic leaf extracts of Ailanthus excelsa Roxb (Simaroubaceae), commonly known as the "Tree of Heaven". []
Q4: What is the potential significance of this compound being present in Ailanthus excelsa?
A4: The presence of this compound in Ailanthus excelsa, alongside other compounds with known biopesticidal properties, suggests that this plant may have potential as a source of natural pesticides. [] This highlights the need for further investigation into its potential applications in pest management.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1H-Benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B3054370.png)


![Hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione](/img/structure/B3054377.png)



